

Spectroscopic Profile of 4-Chloro-1-butanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-1-butanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Chloro-1-butanol**, a versatile building block in organic synthesis. The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (^1H) and carbon-13 (^{13}C) NMR data for **4-Chloro-1-butanol**.

^1H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ^1H NMR Data for **4-Chloro-1-butanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Data not available	HO-CH ₂ -
Data not available	Data not available	Data not available	Data not available	-CH ₂ -CH ₂ -CH ₂ Cl
Data not available	Data not available	Data not available	Data not available	-CH ₂ -CH ₂ Cl
Data not available	Data not available	Data not available	Data not available	HO-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data for **4-Chloro-1-butanol**

Chemical Shift (δ) ppm	Assignment
Data not available	CH ₂ OH
Data not available	-CH ₂ -
Data not available	-CH ₂ -
Data not available	CH ₂ Cl

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for **4-Chloro-1-butanol**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400-3200	O-H stretch (alcohol)
3000-2900	C-H stretch (sp ³ hybridized)
1060	C-O stretch (primary alcohol)
650	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **4-Chloro-1-butanol**

m/z	Relative Intensity (%)	Proposed Fragment
108	Data not available	[M] ⁺ (Molecular Ion)
55	Data not available	[C ₄ H ₇] ⁺
42	Data not available	[C ₃ H ₆] ⁺
31	Data not available	[CH ₂ OH] ⁺

Experimental Protocols

The following are generalized experimental conditions for obtaining the spectroscopic data presented above.

NMR Spectroscopy:

- Instrument: Varian A-60 or Bruker DPX-300.[1]
- Solvent: Deuterated chloroform (CDCl₃).[1]
- Frequency: 500.132 MHz for ¹H NMR.[2]

- Standard: Tetramethylsilane (TMS) is commonly used as an internal standard.

Infrared Spectroscopy:

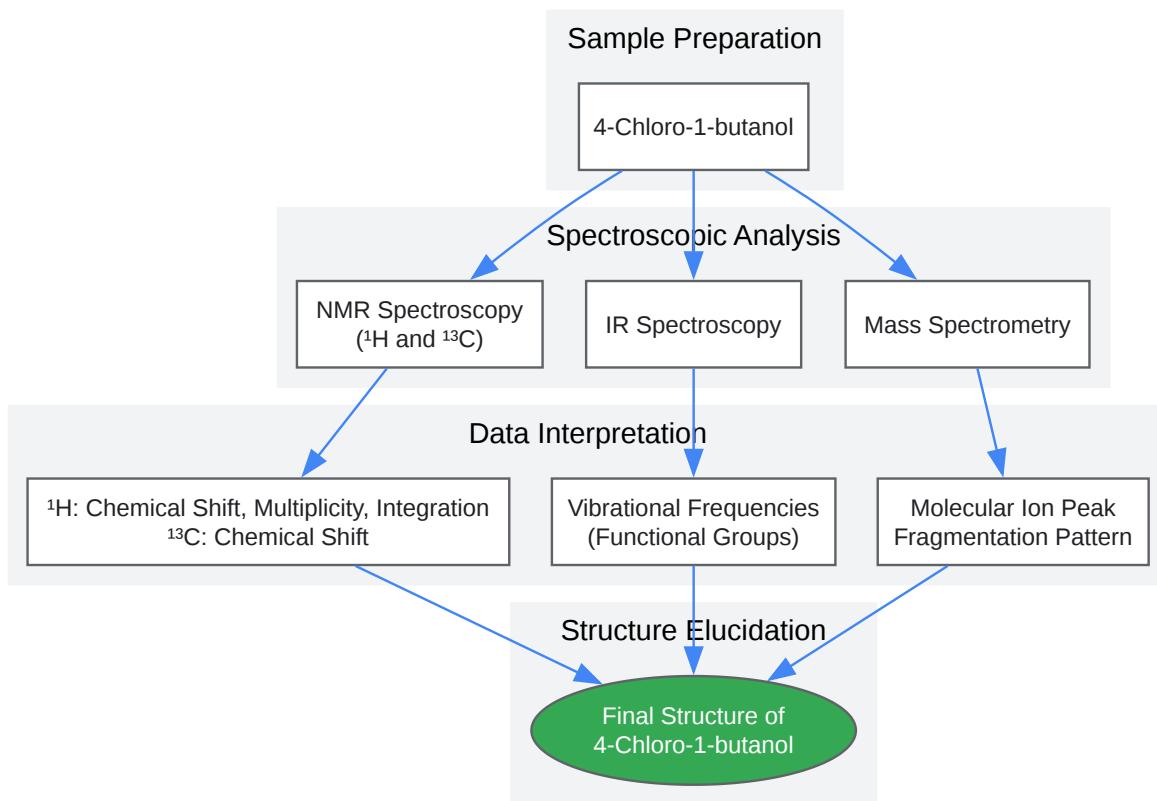
- Instrument: Bruker IFS 85 FTIR Spectrometer.[1]
- Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl).[1]

Mass Spectrometry:

- Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
- Ionization Energy: 75 eV.[3]
- Source Temperature: 230 °C.[3]
- Sample Temperature: 170 °C.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **4-Chloro-1-butanol**.



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Caption: Logical workflow for the spectroscopic analysis of **4-Chloro-1-butanol**.

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References

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